

Solubility of 4-Chloro-5-hydrazinylpyridazin-3-ol in common solvents

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Compound of Interest

Compound Name: 4-Chloro-5-hydrazinylpyridazin-3-ol

Cat. No.: B1582201

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An In-depth Technical Guide to the Solubility of **4-Chloro-5-hydrazinylpyridazin-3-ol** in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-Chloro-5-hydrazinylpyridazin-3-ol** (CAS: 6959-56-4), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in drug discovery, from formulation to bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular structure of the compound to predict its behavior in various solvents, provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, and present data in a clear, comparative format. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a practical framework for evaluating the solubility of this and structurally related pyridazine derivatives.

Introduction to 4-Chloro-5-hydrazinylpyridazin-3-ol

4-Chloro-5-hydrazinylpyridazin-3-ol is a substituted pyridazine with the molecular formula $C_4H_5ClN_4O$ and a molecular weight of approximately 160.56 g/mol .^[1] Its structure is characterized by a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms.^[2] This core is functionalized with a chlorine atom, a hydrazinyl

group, and a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 5-chloro-4-hydrazinyl-1H-pyridazin-6-one.[1]

The presence of these diverse functional groups makes the molecule a versatile building block in organic synthesis and a pharmacophore of interest. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][2] The hydrazinyl moiety is also a key functional group in many pharmaceuticals.[3] Understanding the solubility of this compound is a prerequisite for its application, influencing everything from reaction conditions and purification strategies to its handling in biological assays and potential as a drug candidate.

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework. A detailed examination of the functional groups of **4-Chloro-5-hydrazinylpyridazin-3-ol** allows for an expert estimation of its solubility profile.

- Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and act as hydrogen bond acceptors.[4] This feature generally confers favorable solubility in polar solvents, including water.[4][5]
- Hydrazinyl Group (-NHNH₂): Hydrazine is highly soluble and miscible with water and polar protic solvents like alcohols.[6][7] The -NH₂ group can act as both a hydrogen bond donor and acceptor, contributing significantly to solubility in polar protic media.
- Hydroxyl/Keto Group (-OH / =O): This group is highly polar and actively participates in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the lone pairs on the oxygen). This is a primary driver for solubility in protic solvents.
- Chloro Group (-Cl): The chlorine atom is electronegative but also contributes to the molecule's size and lipophilicity. While it can participate in weaker dipole-dipole interactions, its primary effect is to slightly decrease solubility in water while potentially improving it in solvents of intermediate polarity.

Expert Synopsis: The molecular architecture is dominated by polar, hydrogen-bonding functional groups. Therefore, **4-Chloro-5-hydrazinylpyridazin-3-ol** is predicted to have the highest solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Conversely, it is expected to be poorly soluble in non-polar solvents like hexane and toluene.

Experimental Determination of Thermodynamic Solubility

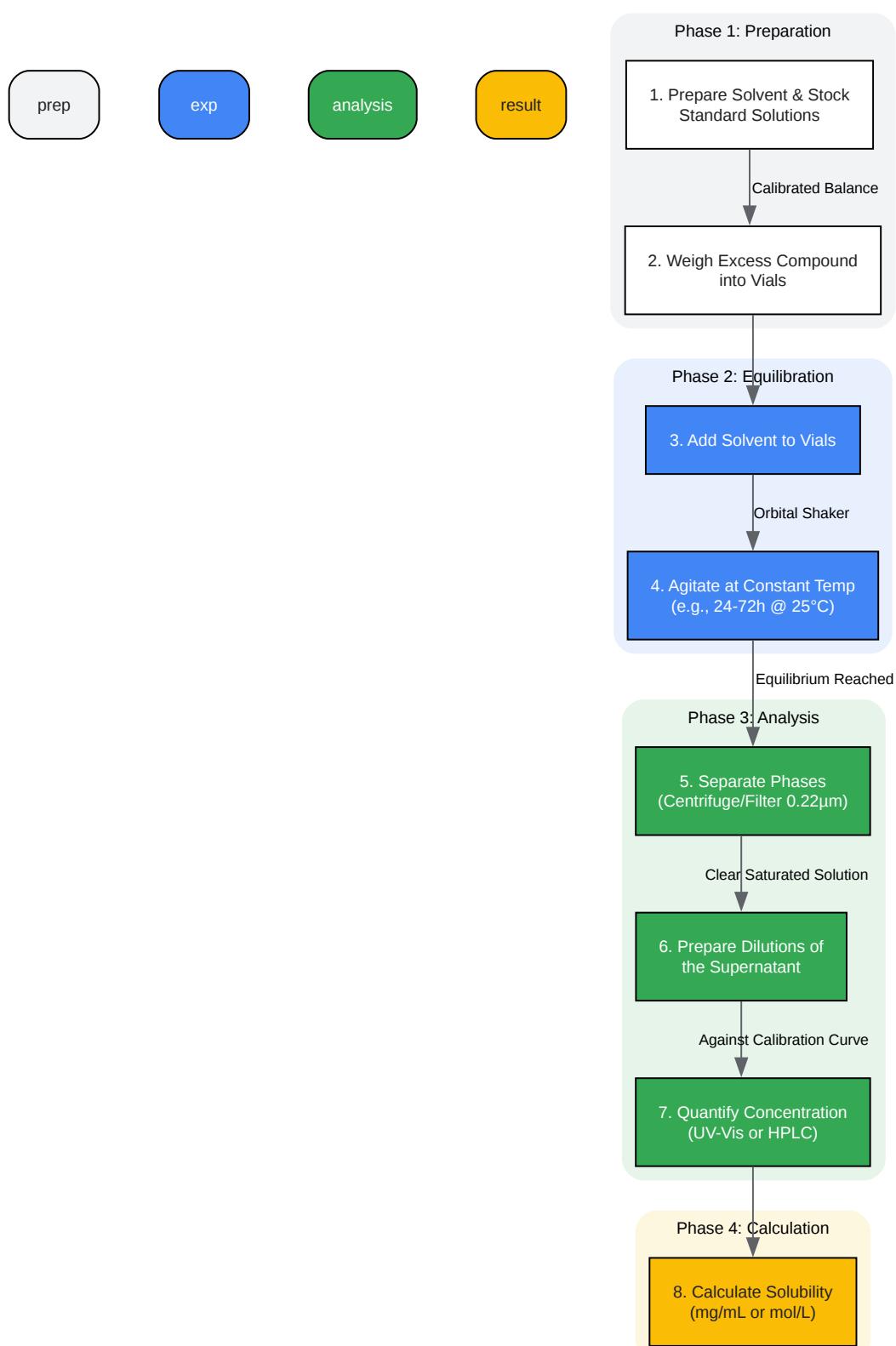
For definitive characterization, experimental measurement is essential. The Shake-Flask method is the most reliable "gold-standard" technique for determining the thermodynamic equilibrium solubility of a compound.^{[8][9]} It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to the solvent of interest. The mixture is then agitated for an extended period (typically 24-72 hours) at a constant temperature to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated solution is quantified.^[8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the Shake-Flask method.



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Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

- **4-Chloro-5-hydrazinylpyridazin-3-ol** (solid, >98% purity)
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene, Hexane) of analytical grade
- Calibrated analytical balance
- Glass vials with screw caps (e.g., 4 mL)
- Orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (0.22 μ m, ensure filter material is compatible with the solvent)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Preparation of Calibration Curve:
 - Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to create a series of standards of known concentrations.
 - Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot a calibration curve of signal vs. concentration. This is a self-validating step; a linear curve with $R^2 > 0.99$ indicates a reliable quantification method.
- Sample Preparation:

- Add an excess amount of solid **4-Chloro-5-hydrazinylpyridazin-3-ol** to several vials (in triplicate for each solvent). An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 5-10 mg in 2 mL of solvent).
- Causality Check: Using excess solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.

• Equilibration:

- Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.
- Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
- Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is often preferred to ensure equilibrium is reached, especially with polymorphic forms.

• Phase Separation:

- After equilibration, remove the vials and let them stand to allow the solid to settle.
- To separate the saturated solution from the undissolved solid, either:
 - Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
 - Directly filter the suspension using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

• Quantification:

- Carefully take an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to bring its concentration within the linear range of the previously established calibration curve.
- Measure the absorbance or peak area of the diluted sample.

- Calculation:
 - Use the calibration curve to determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Solubility Data and Interpretation

While specific experimental data for this compound is not widely published, we can present a table combining theoretical predictions with illustrative quantitative values that a researcher might expect to find.

Table 1: Predicted and Illustrative Solubility of **4-Chloro-5-hydrazinylpyridazin-3-ol**

Solvent	Solvent Class	Polarity Index	Dielectric Constant (ϵ)	Predicted Qualitative Solubility	Illustrative Quantitative Solubility (mg/mL @ 25°C)
Water	Polar Protic	10.2	80.1	Moderate to High	10 - 50
Methanol	Polar Protic	5.1	32.7	High	> 100
Ethanol	Polar Protic	4.3	24.5	High	> 100
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	7.2	46.7	Very High	> 200
N,N-Dimethylformamide (DMF)	Polar Aprotic	6.4	36.7	Very High	> 200
Acetonitrile	Polar Aprotic	5.8	37.5	Moderate	5 - 15
Ethyl Acetate	Intermediate Polarity	4.4	6.0	Low	< 1
Dichloromethane (DCM)	Non-polar	3.1	9.1	Very Low	< 0.1
Toluene	Non-polar	2.4	2.4	Sparingly Soluble	< 0.05
n-Hexane	Non-polar	0.1	1.9	Sparingly Soluble	< 0.01

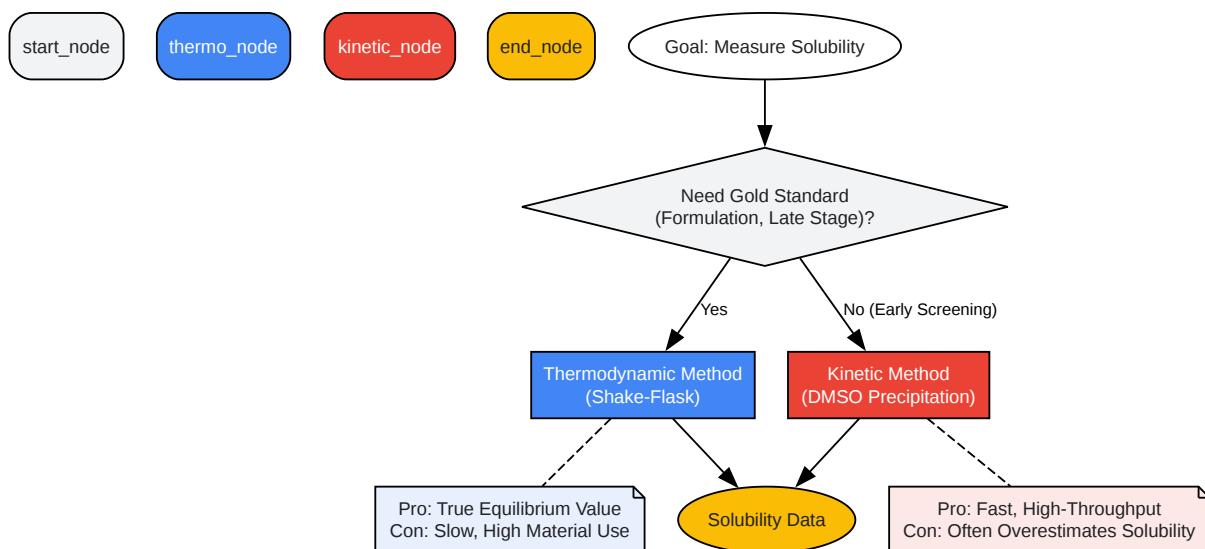
Alternative High-Throughput Solubility Assays

In early-stage drug discovery, speed and material conservation are paramount. Kinetic solubility assays are often employed for rapid screening.[\[10\]](#)[\[11\]](#)

Kinetic vs. Thermodynamic Solubility:

- Thermodynamic Solubility: The true equilibrium value, measured from a solid dissolving into solution. It is process-independent but slow to measure.[11]
- Kinetic Solubility: Measured by precipitating a compound from a concentrated stock solution (usually in DMSO) into an aqueous buffer. The value can be influenced by the rate of addition and the time it takes for the solid to precipitate and crystallize. It is generally higher than thermodynamic solubility but provides a rapid rank-ordering of compounds.[12]

A common high-throughput method is Nephelometry, which measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock is added to an aqueous buffer.[12]



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